molecular formula C17H22IN3 B1662928 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine CAS No. 193527-91-2

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine

Cat. No. B1662928
M. Wt: 395.28 g/mol
InChI Key: UUKPIWYXWLJPJF-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is an organic compound commonly used in a variety of scientific research applications. It is a guanidine derivative, which is a nitrogen-containing organic compound that can be used to create a wide range of compounds. IPAG is a relatively simple compound, but it can be used to create complex organic molecules with a variety of applications.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) and its derivatives have been synthesized and structurally analyzed. For instance, the synthesis of adamantyl guanidines, including 1-(2-adamantyl)-S-methylisothiourea, was achieved by reacting with anhydrous hydrazine in absolute ethanol (Nishimura, Toku, Ueno, & Kenmotsu, 1972). Another study presented the synthesis of N-adamant-1-yl-N'-(2-iodophenyl)guanidinium chloride, which provided insights into the molecular structure (Weakley, Scherz, & Keana, 1990).

2. Imaging Applications in Cancer Research

  • IPAG has been utilized in cancer research, particularly in imaging Sigma-1 Receptors (S1Rs), which are overexpressed in various human cancers. A study demonstrated that iodine-124-labeled IPAG ([124I]IPAG) could effectively image S1R-overexpressing tumors in vivo, showing potential as a diagnostic tool in oncology (Gangangari et al., 2019).

3. Ligand Development for Sigma Binding Sites

  • Analogs of IPAG, such as [125I]-labeled 1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG), have been synthesized as ligands for cerebral sigma binding sites. These compounds bind with high affinity to sigmareceptors, suggesting potential applications in neurological research (Kimes, Wilson, Scheffel, Campbell, & London, 1992).

4. Potential Antimicrobial Properties

  • Some derivatives of IPAG have shown potential as antimicrobial agents. For instance, N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines exhibited marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antimicrobial drugs (Eisa, Tantawy, & El-kerdawy, 1990).

properties

IUPAC Name

2-(2-adamantyl)-1-(4-iodophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKPIWYXWLJPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)-3-(2-adamantyl)guanidine

CAS RN

193527-91-2
Record name 193527-91-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
KK Gangangari, A Váradi, S Majumdar… - Molecular imaging and …, 2020 - Springer
Purpose Sigma-1 receptors (S1Rs) are overexpressed in almost all human cancers, especially in breast cancers. 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a validated high-…
Number of citations: 9 link.springer.com
P Borde - 2022 - repository.rcsi.com
Breast cancer (BCa) remains the leading cause of cancer-related deaths in women worldwide. While the outlook for BCa patients has improved greatly over the past few years, several …
Number of citations: 1 repository.rcsi.com
P Borde, N Cosgrove, S Charmsaz, ST Safrany… - Cancer gene …, 2023 - nature.com
Targeted therapeutic options and prognostic biomarkers for hormone receptor- or Her2 receptor-negative breast cancers are severely limited. The sigma-1 receptor, a stress-activated …
Number of citations: 3 www.nature.com
AR Schiess, LD Partridge - European journal of pharmacology, 2005 - Elsevier
Neurosteroids have been linked to cognitive performance, and their levels are altered in neuropsychiatric diseases. These neuromodulators are produced in the brain where they have …
Number of citations: 44 www.sciencedirect.com
JM Schrock, CM Spino, CG Longen, SM Stabler… - Molecular …, 2013 - ASPET
The Sigma1 receptor (Sigma1) is an endoplasmic reticulum (ER) integral membrane protein that is highly expressed in a number of cancer cell lines. Small molecule compounds …
Number of citations: 52 molpharm.aspetjournals.org
JM Schrock, MM Islam, FJ Kim, SG Grinnell… - 2013 - Wiley Online Library
The Sigma1 Receptor (Sig1R) is a 26 kilodalton integral membrane protein which shares no structural homology with any traditional receptor family. Despite the description of Sig1R …
Number of citations: 0 faseb.onlinelibrary.wiley.com
M Wijtmans, D Verzijl, S Bergmans, M Lai… - Bioorganic & medicinal …, 2011 - Elsevier
Small-molecule ligands for the CXCR3 chemokine receptor receive considerable attention as a means to interrogate the roles of CXCR3 in vitro and in vivo and/or to potentially treat …
Number of citations: 19 www.sciencedirect.com
JM Brimson, KK Akula, H Abbas, DR Ferry… - Scientific Reports, 2020 - nature.com
Sigma-1 and sigma-2 receptors are emerging therapeutic targets. We have identified that simple ammonium salts bind to these receptors and are effective in vivo. Radioligand binding …
Number of citations: 17 www.nature.com
H Agha, CR McCurdy - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
The sigma receptor system has been classified into two distinct subtypes, sigma 1 (σ1R) and sigma 2 (σ2R). Sigma 1 receptors (σ1Rs) are involved in many neurodegenerative …
Number of citations: 12 pubs.rsc.org
T Ferris, L Carroll, S Jenner… - Journal of Labelled …, 2021 - Wiley Online Library
Radioiodines have a long history in nuclear medicine. Herein, we discuss the production, properties and applications of these versatile iodine‐based imaging and theragnostic agents. …

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